4-Phenylbutyronitrile 4-Phenylbutyronitrile
Brand Name: Vulcanchem
CAS No.: 2046-18-6
VCID: VC3699362
InChI: InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
SMILES: C1=CC=C(C=C1)CCCC#N
Molecular Formula: C10H11N
Molecular Weight: 145.20 g/mol

4-Phenylbutyronitrile

CAS No.: 2046-18-6

Cat. No.: VC3699362

Molecular Formula: C10H11N

Molecular Weight: 145.20 g/mol

* For research use only. Not for human or veterinary use.

4-Phenylbutyronitrile - 2046-18-6

Specification

CAS No. 2046-18-6
Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
IUPAC Name 4-phenylbutanenitrile
Standard InChI InChI=1S/C10H11N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8H2
Standard InChI Key ICMVGKQFVMTRLB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCC#N
Canonical SMILES C1=CC=C(C=C1)CCCC#N

Introduction

Chemical Structure and Identification

4-Phenylbutyronitrile features a phenyl group connected to a butyronitrile chain, creating a compound with both aromatic and aliphatic characteristics. The molecule consists of a benzene ring attached to a three-carbon chain terminated with a nitrile group.

Chemical Identifiers

The compound is uniquely identified through several standardized systems as detailed in the table below:

Identifier TypeValue
CAS Number2046-18-6
Molecular FormulaC10H11N
Molecular Weight145.21 g/mol
InChI KeyICMVGKQFVMTRLB-UHFFFAOYSA-N
PubChem CID74897
SMILES NotationN#CCCCC1=CC=CC=C1
MDL NumberMFCD00001973
EINECS218-068-7

The IUPAC name for this compound is 4-phenylbutanenitrile, reflecting its chemical structure with precision .

Synonyms and Alternative Nomenclature

The compound is known by various synonyms in scientific literature:

  • Benzenebutanenitrile

  • 3-Cyanopropyl benzene

  • Gamma-phenylbutyronitrile

  • 4-Phenyl-butyronitrile

  • 1-Cyano-3-phenylpropane

Physical Properties

4-Phenylbutyronitrile possesses distinctive physical characteristics that influence its handling and applications in laboratory and industrial settings.

Physical State and Appearance

At standard conditions, the compound exists as a clear liquid with a color range from colorless to reddish or greenish tints . This variation in color may occur due to impurities or oxidation products.

Fundamental Physical Properties

PropertyValueUnit
Boiling Point129-131 (at 10 mmHg)°C
Density0.976 (at 25°C)g/mL
Refractive Index1.5143n20/D
Flash Point105 (221)°C (°F)
FormClear liquid-
ColorColorless to Red to Green-

These physical properties are critical for quality control and verification of the compound's identity and purity .

Chemical Reactivity and Behavior

The chemical behavior of 4-phenylbutyronitrile is largely governed by the nitrile functional group and the presence of the phenyl ring, which contribute to its distinctive reactivity patterns.

Functional Group Reactivity

The nitrile group (-C≡N) in 4-phenylbutyronitrile can undergo various transformations, including:

  • Hydrolysis to corresponding carboxylic acids

  • Reduction to primary amines

  • Grignard reactions for carbon chain extension

  • Conversion to esters through alcoholysis

These reactions make 4-phenylbutyronitrile a versatile building block in organic synthesis .

Synthesis Methods

4-Phenylbutyronitrile can be synthesized through several routes, with the choice of method often depending on available starting materials and required purity.

Industrial Production

Commercial production typically employs one of the following methods:

  • Nucleophilic substitution reactions starting from 4-phenylbromobutane

  • Hydrocyanation of 4-phenyl-1-butene

  • Oxidative cyanation of 4-phenylbutanol

These methods offer varying yields and product purities, requiring appropriate purification techniques such as distillation under reduced pressure .

Applications and Uses

4-Phenylbutyronitrile serves as a valuable intermediate in various synthetic pathways, particularly in pharmaceutical development and organic chemistry research.

Pharmaceutical Intermediates

The compound plays a crucial role in the synthesis pathway of several pharmaceutical products:

  • Serves as a precursor in the stereoselective synthesis of 2-hydroxy-4-phenylbutyric acid esters

  • Functions as an intermediate in the production of acetylcholine esterase (ACE) inhibitors in the 'pril' family of drugs

  • Used in the synthesis of various nitrogen-containing pharmaceutical compounds

Synthetic Chemistry Applications

In organic synthesis, 4-phenylbutyronitrile is valued for:

  • Production of light aliphatic nitriles

  • Synthesis of styrene derivatives

  • Preparation of 4-phenylbutylamine through reduction pathways

ParameterClassification
Hazard CodesXn (Harmful)
Risk Statements20/21/22-36/37/38
Safety Statements37/39
UN NumberUN3276
Hazard Class6.1
Packing GroupIII
WGK Germany3

These classifications indicate that 4-phenylbutyronitrile requires careful handling to prevent adverse health effects .

Research Applications

Recent research has expanded our understanding of 4-phenylbutyronitrile and related compounds, particularly in pharmaceutical development.

SupplierPurityPackage SizeStorage Condition
Thermo Scientific Alfa Aesar97%5 gRoom temperature
VWR/Avantor97%VariousAmbient

These commercial products are typically accompanied by safety data sheets and certificates of analysis verifying their identity and purity .

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